molecular formula C10H14N6 B1474302 N1-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine CAS No. 1706438-25-6

N1-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

Cat. No.: B1474302
CAS No.: 1706438-25-6
M. Wt: 218.26 g/mol
InChI Key: UERDALQWCBZUSY-UHFFFAOYSA-N
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Description

N’-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine is a heterocyclic compound that features a pyrimidine ring substituted with a 3-methylpyrazol group and an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine typically involves multi-step procedures. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

N’-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking phosphorylation events .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1706438-25-6

Molecular Formula

C10H14N6

Molecular Weight

218.26 g/mol

IUPAC Name

N'-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine

InChI

InChI=1S/C10H14N6/c1-8-2-5-16(15-8)10-6-9(12-4-3-11)13-7-14-10/h2,5-7H,3-4,11H2,1H3,(H,12,13,14)

InChI Key

UERDALQWCBZUSY-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1)C2=NC=NC(=C2)NCCN

Canonical SMILES

CC1=NN(C=C1)C2=NC=NC(=C2)NCCN

Origin of Product

United States

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